N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide
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Overview
Description
N-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide, also known as EPMF, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. EPMF is a furohydrazide derivative that has been shown to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide is not fully understood, but it is believed to interact with various biological targets. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to exhibit antiviral and antifungal activities. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be confirmed using various analytical techniques. This compound has also been shown to exhibit various biological activities, making it a potential candidate for the treatment of various diseases. However, there are also limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, and further research is needed to elucidate its biological targets. In addition, the toxicity of this compound has not been fully evaluated, and its safety profile needs to be established.
Future Directions
There are several future directions for research on N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide. One area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to identify the biological targets of this compound and to understand how it interacts with these targets. Another area of research is the evaluation of the toxicity and safety profile of this compound. In addition, further studies are needed to evaluate the efficacy of this compound in animal models and clinical trials. Finally, the development of new derivatives of this compound with improved biological activity and safety profile is an area of research that holds promise for the future.
Synthesis Methods
The synthesis of N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide involves the reaction of 3-[(4-ethylphenoxy)methyl]-4-methoxybenzaldehyde with furohydrazide in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of this compound. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and Mass Spectroscopy.
Scientific Research Applications
N'-{3-[(4-ethylphenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide has shown potential in various research applications due to its ability to interact with various biological targets. This compound has been shown to exhibit anticancer, antiviral, and antifungal activities. It has also been studied for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-[(Z)-[3-[(4-ethylphenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-3-16-6-9-19(10-7-16)28-15-18-13-17(8-11-20(18)26-2)14-23-24-22(25)21-5-4-12-27-21/h4-14H,3,15H2,1-2H3,(H,24,25)/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSLYQMYKYHIAO-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N\NC(=O)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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